The synthesis of rel-(R*,R*)-Bicalutamide Sulfoxide involves several methods, with one notable approach utilizing a one-pot, two-step reaction process. This method employs N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and fluoro thiophenol as starting materials. The reaction occurs in an organic solvent under an air or oxygen atmosphere, leading to the formation of a Bicalutamide sulfoxide intermediate. Subsequently, an oxidizing agent is added to convert this intermediate into Bicalutamide .
Key technical details include:
The molecular structure of rel-(R*,R*)-Bicalutamide Sulfoxide features a chiral sulfur atom and complex aromatic systems that contribute to its biological activity. The structural representation can be defined by the following characteristics:
C[C@@](O)(C[S@@](=O)c1ccc(F)cc1)C(=O)Nc2ccc([N+]#[C-])c(c2)C(F)(F)F
InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)13-6-3-11(19)4-7-13)16(25)24-12-5-8-15(23-2)14(9-12)18(20,21)22/h3-9,26H,10H2,1H3,(H,24,25)/t17-,28-/m1/s1
The compound exhibits stereochemistry at both the sulfur and carbon centers, which is critical for its interaction with biological targets .
rel-(R*,R*)-Bicalutamide Sulfoxide participates in various chemical reactions primarily involving oxidation processes. The conversion from sulfide to sulfoxide can be achieved using m-chloroperbenzoic acid (mCPBA), which facilitates the oxidation of the corresponding sulfides efficiently within a short reaction time (15–30 minutes at 0 °C) .
The mechanism of action for rel-(R*,R*)-Bicalutamide Sulfoxide involves its binding to androgen receptors, effectively inhibiting their activity. This inhibition is crucial in preventing the proliferation of prostate cancer cells that rely on androgens for growth.
rel-(R*,R*)-Bicalutamide Sulfoxide is primarily utilized in cancer research due to its potential as an anticancer agent. Its applications include:
rel-(R,R)-Bicalutamide Sulfoxide is a stereochemically defined diastereoisomer arising from the chiral center at the sulfinyl sulfur (S=O) and the existing chiral carbon (C2) in the parent bicalutamide structure. The "rel-(R,R)" notation indicates a relative configuration where both chiral centers adopt R-like spatial orientations without specifying absolute stereochemistry. This configuration contrasts with the racemic sulfide precursor (bicalutamide), which lacks the sulfoxide’s sulfur chirality [1] [9]. Key structural features include:
X-ray analyses confirm that the (R,R) configuration optimizes intramolecular hydrogen bonding between the sulfinyl oxygen and the hydroxyl group, stabilizing a folded molecular conformation critical for androgen receptor binding [10].
The compound has the molecular formula C₁₈H₁₄F₄N₂O₃S, with a molecular weight of 414.37 g/mol [1] [3] [9]. Its physicochemical properties distinguish it from bicalutamide (C₁₈H₁₄F₄N₂O₄S, MW 430.37 g/mol), primarily due to the reduced sulfur oxidation state and altered polarity .
Table 1: Physicochemical Properties of rel-(R,R)-Bicalutamide Sulfoxide
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 414.37 g/mol | Calculated from C₁₈H₁₄F₄N₂O₃S |
Melting Point | 127–129°C | Determined by DSC [9] |
Solubility | Soluble in DMSO, methanol, DMF; | Limited aqueous solubility [9] |
sparingly soluble in water | ||
Storage Stability | Stable at 2–8°C (refrigerated) | Degrades at high temperatures [1] |
LogP (Partition Coefficient) | ~3.2 (estimated) | Higher lipophilicity vs. bicalutamide |
The sulfoxide group enhances polar surface area (PSA = 75.8 Ų) compared to bicalutamide (PSA = 71.8 Ų), influencing solubility and membrane permeability [4].
Spectroscopic fingerprints enable unambiguous identification:
Table 2: Key NMR Assignments (DMSO-d₆, 400 MHz)
Atom/Group | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
OH (C2) | 5.85 | s (br) | 1H |
CH₂ (Sulfinyl) | 3.32, 3.48 | dd | 2H |
CH₃ (C2-methyl) | 1.55 | s | 3H |
Aromatic H | 7.6–8.0 | m | 8H |
X-ray diffraction studies reveal critical conformational details:
Table 3: X-ray Crystallographic Data for (R,R) Diastereomer
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
H-Bond Distance (O···H) | 1.98 Å |
Torsion Angle (C–S–C–C) | –65.5° |
Dihedral Angle (Aryl–S=O) | 75.2° |
This folded geometry positions pharmacophores optimally for high-affinity androgen receptor binding [10].
Structural and biological comparisons highlight key differences:
Table 4: Biological Activity Comparison in Prostate Cancer Models
Compound | IC₅₀ (µM) in DU-145 cells | AR Binding Affinity (Kᵢ, nM) |
---|---|---|
Bicalutamide | 45.20–51.61 | 160 ± 20 |
rel-(R,R) Sulfoxide | 9.09–31.11 | 39 ± 5 [10] |
Enzalutamide | 11.47–53.04 | 32 ± 4 |
The sulfoxide’s enhanced efficacy stems from its dual role as an AR antagonist and inhibitor of AR nuclear translocation [5] [10].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: